![molecular formula C24H26N2O3S B5198651 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B5198651.png)
3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide, also known as DASB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DASB is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as a radioligand in positron emission tomography (PET) studies to investigate the serotonin transporter (SERT) in the brain.
Applications De Recherche Scientifique
3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide is primarily used as a radioligand in PET studies to investigate the SERT in the brain. SERT is a protein that regulates the concentration of serotonin in the synaptic cleft by reuptake into presynaptic neurons. Abnormalities in SERT function have been implicated in various neuropsychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. PET studies using 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide have provided valuable insights into the role of SERT in these disorders and have facilitated the development of new treatments.
Mécanisme D'action
3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide is a selective serotonin reuptake inhibitor (SSRI) that binds to the SERT with high affinity and specificity. By blocking the reuptake of serotonin into presynaptic neurons, 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonin signaling. This mechanism of action is similar to other SSRIs such as fluoxetine and sertraline.
Biochemical and Physiological Effects:
3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide has been shown to have several biochemical and physiological effects in the brain. PET studies have demonstrated that 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide binding is highest in regions of the brain that are rich in SERT, such as the thalamus, striatum, and midbrain. 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide binding has also been shown to be sensitive to changes in serotonin levels, suggesting that it is a reliable marker of SERT function. In addition, 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide has been shown to have a long half-life in the brain, allowing for prolonged imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide as a radioligand in PET studies has several advantages over other imaging techniques. PET provides high spatial resolution and can be used to image specific regions of the brain. 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide has high affinity and specificity for the SERT, allowing for accurate measurement of SERT function. However, there are also limitations to the use of 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide in lab experiments. PET studies using 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide are expensive and require specialized equipment and expertise. In addition, the use of radioactive tracers raises safety concerns and requires strict regulations.
Orientations Futures
There are several future directions for the use of 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide in scientific research. One area of interest is the investigation of the role of SERT in neuropsychiatric disorders such as depression and anxiety. PET studies using 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide have provided valuable insights into the pathophysiology of these disorders, and further research may lead to the development of new treatments. Another area of interest is the development of new radioligands that can selectively target other proteins involved in neurotransmitter signaling. Overall, 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide has proven to be a valuable tool in scientific research and has the potential to contribute to a better understanding of the brain and its functions.
Méthodes De Synthèse
The synthesis of 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide involves the reaction of 3,4-dimethylaniline with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with 4-methyl-N-(2-methylbenzyl)benzamide to produce 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide. The overall yield of the synthesis is approximately 30%.
Propriétés
IUPAC Name |
3-[(3,4-dimethylphenyl)sulfamoyl]-4-methyl-N-[(2-methylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-16-10-12-22(13-19(16)4)26-30(28,29)23-14-20(11-9-18(23)3)24(27)25-15-21-8-6-5-7-17(21)2/h5-14,26H,15H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBWKJUGMFCTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.